Butyl 3-[(trifluoroacetyl)amino]benzoate
Description
Butyl 3-[(trifluoroacetyl)amino]benzoate is a synthetic benzoate ester derivative with a trifluoroacetylated amino substituent at the 3-position of the benzene ring. This compound combines the lipophilic butyl ester group with the electron-withdrawing trifluoroacetyl (TFA) moiety, which significantly influences its physicochemical and biological properties. The trifluoroacetyl group enhances metabolic stability and alters solubility compared to simpler alkyl benzoates like methyl or ethyl benzoates.
Properties
Molecular Formula |
C13H14F3NO3 |
|---|---|
Molecular Weight |
289.25g/mol |
IUPAC Name |
butyl 3-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C13H14F3NO3/c1-2-3-7-20-11(18)9-5-4-6-10(8-9)17-12(19)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H,17,19) |
InChI Key |
PUCZGEPHESYABP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Butyl 3-[(trifluoroacetyl)amino]benzoate with key analogs, focusing on structural features, physicochemical properties, and toxicity profiles.
Structural and Functional Group Differences
- Butyl Benzoate : Lacks substituents on the benzene ring; the butyl ester provides moderate lipophilicity.
- Methyl 3-Aminobenzoate: Contains an amino group at the 3-position but lacks trifluoroacetylation and uses a methyl ester.
- Ethyl 4-(Trifluoroacetyl)benzoate : Features a trifluoroacetyl group at the 4-position with an ethyl ester, altering steric and electronic effects.
- This compound: Combines a butyl ester, 3-amino substitution, and trifluoroacetylation, enhancing electron-withdrawing effects and metabolic resistance.
Physicochemical Properties
Notes:
- The trifluoroacetyl group in Butyl 3-[(TFA)amino]benzoate reduces water solubility and increases log P compared to unsubstituted butyl benzoate .
Metabolic and Stability Considerations
- Butyl Benzoate: Rapidly hydrolyzed to benzoic acid and butanol in vivo .
- Butyl 3-[(TFA)amino]benzoate: The TFA group resists enzymatic hydrolysis, prolonging metabolic half-life.
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